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Compound of Interest

Compound Name: (3-Fluoro-4-nitrophenyl)methanol

Cat. No.: B151518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-
Fluoro-4-nitrophenyl)methanol (CAS No. 503315-74-0), a key intermediate in various

synthetic applications. This document compiles available spectroscopic information, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

alongside detailed experimental protocols. The information is intended to support research and

development activities by providing a centralized resource for the characterization of this

compound.

Chemical Structure and Properties
IUPAC Name: (3-Fluoro-4-nitrophenyl)methanol[1]

Synonyms: 3-Fluoro-4-nitrobenzyl alcohol[1]

CAS Number: 503315-74-0[1][2][3][4][5]

Molecular Formula: C₇H₆FNO₃[2][3][4][5]

Molecular Weight: 171.13 g/mol [1][2]

Spectroscopic Data
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Due to the limited availability of publicly accessible, experimentally derived spectra for (3-
Fluoro-4-nitrophenyl)methanol, the following tables present a combination of predicted data

from reliable sources and data from structurally analogous compounds. These should be used

as a reference for the analysis of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): The proton NMR spectrum is predicted to show characteristic signals

for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The

chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro

groups.

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-2 ~ 7.6 Doublet of Doublets J(H,H) ≈ 8, J(H,F) ≈ 2

H-5 ~ 7.4 Triplet J(H,H) ≈ 8

H-6 ~ 8.1 Triplet J(H,H) ≈ 8

-CH₂- ~ 4.8 Singlet -

-OH
Variable (Broad

Singlet)
- -

¹³C NMR (Predicted): The carbon NMR spectrum will reflect the substitution pattern on the

aromatic ring. The carbon atoms attached to the fluorine and nitro groups, as well as the

benzylic carbon, will have distinct chemical shifts.
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Carbon Predicted Chemical Shift (ppm)

C-1 (C-CH₂OH) ~ 140

C-2 ~ 115 (d, J(C,F) ≈ 20 Hz)

C-3 (C-F) ~ 158 (d, J(C,F) ≈ 250 Hz)

C-4 (C-NO₂) ~ 145

C-5 ~ 125

C-6 ~ 120

-CH₂OH ~ 63

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, nitro, and fluoro-

aromatic functionalities.

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

O-H Stretch (Alcohol) 3500 - 3200 Strong, Broad

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Medium

N-O Stretch (Asymmetric) 1550 - 1500 Strong

N-O Stretch (Symmetric) 1360 - 1300 Strong

C-O Stretch (Alcohol) 1260 - 1000 Strong

C-F Stretch 1250 - 1000 Strong

Mass Spectrometry (MS)
The mass spectrum of (3-Fluoro-4-nitrophenyl)methanol is expected to show a molecular ion

peak and characteristic fragmentation patterns. The following data is based on predicted
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values.[6]

Adduct Predicted m/z

[M+H]⁺ 172.04045

[M+Na]⁺ 194.02239

[M-H]⁻ 170.02589

[M]⁺ 171.03262

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

(3-Fluoro-4-nitrophenyl)methanol. Instrument parameters may need to be optimized for

specific equipment.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (3-Fluoro-4-nitrophenyl)methanol in
approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrumentation: Utilize a 300-500 MHz NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Use a spectral width of approximately 10-12 ppm.

Set the relaxation delay to at least 1 second.

¹³C NMR Acquisition:

Acquire the spectrum using proton decoupling.

Use a spectral width of approximately 200-220 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/2774658
https://www.benchchem.com/product/b151518?utm_src=pdf-body
https://www.benchchem.com/product/b151518?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A longer relaxation delay (2-5 seconds) and a larger number of scans will be required

compared to ¹H NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a

thin pellet.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction and display the spectrum in terms of

transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Data Acquisition:
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Introduce the sample into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in both positive and negative ion modes over a mass range

that includes the expected molecular ion (e.g., m/z 50-300).

Data Processing: Analyze the resulting spectrum to identify the molecular ion and major

fragment ions.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of (3-Fluoro-4-nitrophenyl)methanol.

Synthesis

Spectroscopic Analysis

Starting Materials
(e.g., 3-Fluoro-4-nitrobenzoic acid) Reduction Reaction Work-up and Purification (3-Fluoro-4-nitrophenyl)methanol

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Interpretation
and Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of (3-
Fluoro-4-nitrophenyl)methanol. For definitive structural confirmation, it is recommended to

acquire experimental data and compare it with the predictive and comparative information

provided herein.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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